molecular formula C10H16Cl2N2O2 B6277096 1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride CAS No. 2763779-48-0

1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride

Cat. No. B6277096
CAS RN: 2763779-48-0
M. Wt: 267.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride, or 1-OPMDH, is a compound used in a variety of scientific research applications due to its unique properties. It is a derivative of pyridine, a six-membered aromatic heterocyclic compound, and is characterized by a nitrogen atom and two oxygen atoms. The compound is a colorless, crystalline solid with a melting point of 176-178°C and a molecular weight of 437.0 g/mol. 1-OPMDH is soluble in water and organic solvents and is relatively stable in aqueous solutions.

Scientific Research Applications

1-OPMDH is used in a variety of scientific research applications due to its unique properties. It is used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the preparation of heterocyclic compounds. It is also used in the synthesis of organic compounds and has been used to synthesize a variety of novel compounds. In addition, 1-OPMDH has been used as a tool to study the structure and reactivity of transition metal complexes.

Mechanism of Action

1-OPMDH acts as a ligand for transition metal complexes. It binds to the metal center by forming a coordinate bond with the metal atom, which results in the formation of a complex. The complex is stabilized by the electrostatic interactions between the ligand and the metal center. The ligand also influences the reactivity of the metal center by altering its electronic structure.
Biochemical and Physiological Effects
1-OPMDH has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have an effect on enzyme activity, as well as on the expression of certain genes. It has also been suggested that 1-OPMDH may have an effect on the metabolism of certain molecules.

Advantages and Limitations for Lab Experiments

1-OPMDH has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a wide range of experiments. It is also soluble in water and organic solvents, making it easy to work with. In addition, it can be used as a ligand for transition metal complexes, making it useful for the preparation of novel compounds.
However, there are some limitations to using 1-OPMDH in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. In addition, it may not be suitable for use in certain experiments due to its reactivity.

Future Directions

1-OPMDH has potential for use in a variety of scientific research applications. It could be used as a tool to study the structure and reactivity of transition metal complexes and could be used to synthesize novel compounds. It could also be used to study the biochemical and physiological effects of the compound, as well as its potential for use in drug development. In addition, further research could be conducted to explore the potential of 1-OPMDH as a catalyst for organic reactions.

Synthesis Methods

1-OPMDH is synthesized by a multi-step process that involves the reaction of oxalyl chloride with pyridine, followed by reaction with 1-amino-2-methoxyethane. The product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction steps are as follows:
1. Oxalyl chloride reacts with pyridine to form 1-(2-pyridinyloxy)acetic acid.
2. The acid is then reacted with 1-amino-2-methoxyethane to form 1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine.
3. The compound is then treated with hydrochloric acid to form the dihydrochloride salt, 1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride involves the reaction of 2-(oxolan-3-yloxy)pyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-(oxolan-3-yloxy)pyridine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 2-(oxolan-3-yloxy)pyridine with formaldehyde and ammonium chloride in the presence of a catalyst to form 1-(2-(oxolan-3-yloxy)pyridin-4-yl)ethanone.", "Step 2: Reduce 1-(2-(oxolan-3-yloxy)pyridin-4-yl)ethanone with sodium borohydride to form 1-(2-(oxolan-3-yloxy)pyridin-4-yl)ethanol.", "Step 3: Quaternize 1-(2-(oxolan-3-yloxy)pyridin-4-yl)ethanol with hydrochloric acid to form 1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride." ] }

CAS RN

2763779-48-0

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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